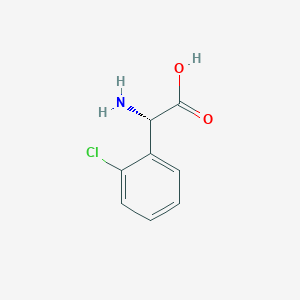

(S)-2-氨基-2-(2-氯苯基)乙酸

描述

L-2-Chlorophenylglycine

科学研究应用

合成过程

氯吡格雷硫酸盐的改进合成:(S)-2-氨基-2-(2-氯苯基)乙酸被用于氯吡格雷硫酸盐的改进合成过程,突出了其在生产药物中的实用性。该过程涉及酯化、光学分辨和缩合反应,具有高产率和良好质量等优点,适用于工业化(Hu Jia-peng, 2012)。

合成优化:它被用于合成甲基(+)-α-氨基(2-氯苯基)乙酸盐。该研究强调了各种因素对产率的影响,最佳条件可导致总产率达到98%,表明其在化学合成过程中的重要性(Wang Guo-hua, 2008)。

化学性质和应用

抗菌剂合成:该化合物参与了从5-(4-氯苯基氨基)-2-巯基-1,3,4-噻二唑的曼尼希碱合成福尔马赞,对各种细菌和真菌菌株表现出中等抗菌活性(P. Sah et al., 2014)。

具有抗炎和免疫抑制活性的衍生物:与(S)-2-氨基-2-(2-氯苯基)乙酸密切相关的2-氨基-4-对氯苯基噻唑-5-乙酸的衍生物已被合成并用于研究其抗炎和免疫抑制性能(J. Stankiewicz et al., 1981)。

拉氏混合物中的分辨:该化合物参与了拉氏混合物的分辨,以获得高纯度对映体,对药物和其他领域中的特定应用至关重要(N. Fadnavis et al., 2008)。

在激动剂和拮抗剂结合中的作用:它是与人类CCK(1)受体相互作用的化合物的分子结构的一部分,展示了其在受体结合研究中的重要性(P. Gouldson et al., 2000)。

安全和危害

作用机制

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .

属性

IUPAC Name |

(2S)-2-amino-2-(2-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIZLNPFTRQPSF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363563 | |

| Record name | (2S)-Amino(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141315-50-6 | |

| Record name | (αS)-α-Amino-2-chlorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141315-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-Amino(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

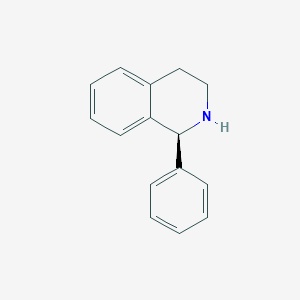

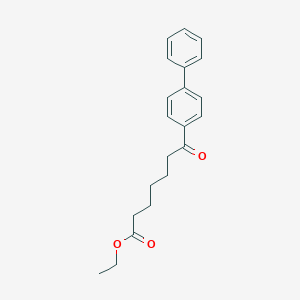

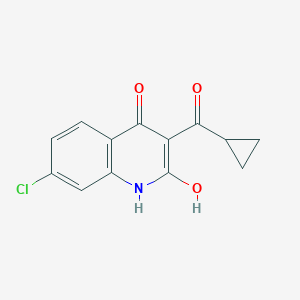

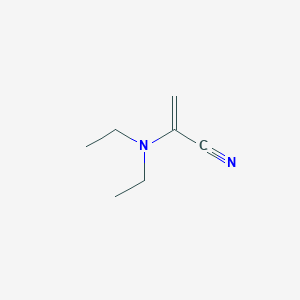

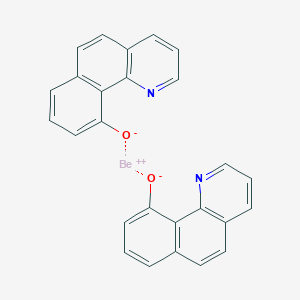

Feasible Synthetic Routes

Q1: What is the significance of the method described in the paper "Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester"? []

A1: This paper presents a novel, single-step synthesis of L-2-chlorophenylglycine, a key intermediate in the production of the antiplatelet drug clopidogrel. [] The method utilizes o-chlorobenzaldehyde and chloroform in the presence of a phase transfer catalyst and ammonia water. [] This approach offers several advantages over previous methods:

- Increased Yield: The single-step process leads to a higher overall yield of L-2-chlorophenylglycine compared to multi-step alternatives. []

- Reduced Cost: The simplified synthesis contributes to a lower production cost for clopidogrel. []

- Enhanced Safety: This method avoids the use of toxic sodium cyanide, addressing safety concerns and environmental pollution associated with previous production methods. []

Q2: How is L-2-chlorophenylglycine used in organocatalysis? []

A2: L-2-chlorophenylglycine can be employed as a building block for modularly designed organocatalysts (MDOs). [] Specifically, when combined with quinidine thiourea, it forms an effective catalyst for the stereoselective Michael addition of ketones and aldehydes to maleimides. [] This reaction is valuable for synthesizing 3-substituted succinimides with high enantio- and diastereoselectivity. []

Q3: What insights into the structure of L-2-chlorophenylglycine have been revealed through spectroscopic studies? []

A3: Although the provided abstract does not offer specific details, it highlights the use of UV, IR, and Raman spectroscopy in conjunction with electronic structure calculations to investigate the structure of L-2-chlorophenylglycine. [] These techniques likely provide information about:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)-(9CI)](/img/structure/B118709.png)